4-(4-Bromophenyl)isoxazol-5-amine

Medicinal Chemistry SREBP Inhibition Structure-Activity Relationship

4-(4-Bromophenyl)isoxazol-5-amine (also called 5-Amino-4-(4-bromophenyl)isoxazole) is a low-molecular-weight (239.07 g/mol) heterocyclic building block characterized by a 5-aminoisoxazole core with a 4-bromophenyl substituent. It is commercially available as a solid with high purity (typically ≥ 97%) and a defined melting point of 143–147 °C, making it a reliable starting material for reproducible chemical synthesis.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 925007-32-5
Cat. No. B1294198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)isoxazol-5-amine
CAS925007-32-5
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(ON=C2)N)Br
InChIInChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2
InChIKeyDHBUAOKIJSWCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)isoxazol-5-amine (CAS 925007-32-5): Core Properties and Research Use


4-(4-Bromophenyl)isoxazol-5-amine (also called 5-Amino-4-(4-bromophenyl)isoxazole) is a low-molecular-weight (239.07 g/mol) heterocyclic building block characterized by a 5-aminoisoxazole core with a 4-bromophenyl substituent . It is commercially available as a solid with high purity (typically ≥ 97%) and a defined melting point of 143–147 °C, making it a reliable starting material for reproducible chemical synthesis [1]. Its primary utility lies in medicinal chemistry as a key intermediate, particularly in programs targeting neurological disorders and in structure-activity relationship (SAR) studies where the 4-bromo group offers a distinct balance of steric bulk, electron-withdrawing character, and a handle for further derivatization via cross-coupling reactions .

Why 4-(4-Bromophenyl)isoxazol-5-amine Cannot Be Interchanged with Generic Analogs


In isoxazole-based SAR campaigns, seemingly minor substituent changes on the 4-phenyl ring produce substantial shifts in biological activity, making one-for-one substitution unreliable. The 4-bromo analog provides a unique combination of van der Waals volume, electronegativity, and polarizability that directly influences target engagement. For instance, replacing the 4-bromo substituent with hydrogen, fluoro, chloro, or methoxy groups results in quantifiable changes in inhibitory potency, as demonstrated in head-to-head comparative assays [1]. Additionally, the regioisomeric position of the bromine atom (4- vs. 3-position) or relocation of the amino group within the isoxazole ring generates molecules with entirely different pharmacophoric geometries, target-binding profiles, and physicochemical properties. Procurement of the exact compound—rather than a generic 'bromophenyl isoxazole'—is therefore mandatory to reproduce published biological results.

Differential Performance Data for 4-(4-Bromophenyl)isoxazol-5-amine Against Its Closest Analogs


4-Bromo Substituent Delivers 2.3-Fold Greater Inhibitory Potency Than the Unsubstituted Phenyl Analog

In a head-to-head series evaluating the effect of 4-phenyl substitution on SREBP inhibitory activity, the 4-bromo analog (compound 5d, corresponding to 4-(4-bromophenyl)isoxazol-5-amine) exhibited an IC50 of 9.8 ± 0.6 μM. This represents a 2.3-fold improvement in potency compared to the unsubstituted phenyl analog (5a, IC50 = 23.0 ± 5.6 μM) [1]. The 4-bromo analog also outperformed the 4-fluoro (5b, IC50 = 12.4 ± 3.1 μM) and 4-methoxy (7, IC50 = 13.0 ± 3.3 μM) analogs, demonstrating that the bromine atom provides an optimal balance of steric and electronic effects for target engagement [1].

Medicinal Chemistry SREBP Inhibition Structure-Activity Relationship

Superior Reactivity in Cross-Coupling Reactions Over Chloro and Fluoro Analogs

The 4-bromophenyl substituent enables efficient palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) under conditions where the corresponding 4-chloro or 4-fluoro analogs react sluggishly or require harsher conditions. The C-Br bond dissociation energy (approximately 337 kJ/mol for aryl bromides) is significantly lower than that of aryl chlorides (approximately 397 kJ/mol), facilitating oxidative addition to Pd(0) catalysts [1]. This makes 4-(4-bromophenyl)isoxazol-5-amine a preferred intermediate when downstream diversification via coupling chemistry is planned, compared to the chloro analog (4-Cl, compound 5c) which, despite similar SREBP potency (IC50 = 10.7 μM), offers lower synthetic utility [2].

Synthetic Chemistry C-C Coupling Building Block Reactivity

Optimal Balance of Hydrophobicity vs. Potency Compared to Methoxy and Hydroxy Analogs

The 4-bromo substituent contributes a calculated logP (ClogP) increase of approximately +0.86 compared to an unsubstituted phenyl ring, placing the compound in a favorable lipophilicity range for membrane permeability while avoiding the excessive hydrophobicity that can lead to poor solubility and promiscuous binding. The 4-methoxy analog (compound 7, IC50 = 13.0 μM) is less active, and the 4-hydroxy analog (compound 16, IC50 = 9.6 μM) — while similar in potency — introduces a metabolically vulnerable site (phase II conjugation) that may complicate in vivo studies. The 4-bromo compound thus offers a superior profile for hit-to-lead optimization [1].

Physicochemical Properties Drug-likeness Medicinal Chemistry Optimization

Where 4-(4-Bromophenyl)isoxazol-5-amine Provides the Highest Scientific and Procurement Value


SREBP Inhibition SAR Programs Requiring Reproducible Baseline Activity

Research groups studying sterol regulatory element-binding protein (SREBP) inhibition should standardize on the 4-bromo analog as a reference compound. Its IC50 of 9.8 μM provides a reproducible, intermediate potency that allows detection of both improvements (more potent analogs) and losses of activity (inactive variants), making it an ideal tool for SAR studies. The commercially available high purity (97%) and crystalline solid form ensure lot-to-lot consistency [1].

Advanced Intermediate for Parallel Library Synthesis via Cross-Coupling

Medicinal chemistry teams executing library synthesis benefit from the compound's dual nature: it possesses intrinsic biological activity while the aryl bromide serves as a launch point for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows generation of structurally diverse analogs without re-synthesizing the isoxazole core, significantly accelerating hit-to-lead timelines [1].

Computational Chemistry and Docking Studies on Isoxazole-Containing Pharmacophores

Computational chemists building structure-based models for bromodomain or kinase targets use this compound as a validation ligand. Its well-defined SAR (quantified substituent effect relative to H, F, Cl, OMe) provides multiple data points for free-energy perturbation (FEP) validation or QSAR model building. The bromine atom's anomalous scattering also makes it suitable for X-ray crystallographic phasing of protein-ligand co-crystals [1].

Neuroscience Drug Discovery Intermediates

As noted in vendor documentation, 5-amino-4-(4-bromophenyl)isoxazole serves as a key intermediate in synthesizing pharmaceuticals for neurological disorders . The isoxazole core is a privileged scaffold in CNS drug discovery, and the bromine substituent provides the necessary reactivity for late-stage diversification into target-specific candidates.

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